molecular formula C7H6F3N3O B2586098 6-(Trifluoromethyl)picolinohydrazide CAS No. 883037-22-7

6-(Trifluoromethyl)picolinohydrazide

Cat. No.: B2586098
CAS No.: 883037-22-7
M. Wt: 205.14
InChI Key: AYXMXMWRXBJKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)picolinohydrazide is a chemical compound with the molecular formula C7H6F3N3O and a molecular weight of 205.14 g/mol It is a derivative of picolinohydrazide, where a trifluoromethyl group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)picolinohydrazide typically involves the reaction of 6-(trifluoromethyl)picolinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

6-(Trifluoromethyl)picolinic acid+Hydrazine hydrateThis compound+Water\text{6-(Trifluoromethyl)picolinic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 6-(Trifluoromethyl)picolinic acid+Hydrazine hydrate→this compound+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)picolinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

6-(Trifluoromethyl)picolinohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)picolinohydrazide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)picolinic acid
  • 6-(Trifluoromethyl)pyridine
  • 6-(Trifluoromethyl)nicotinic acid

Comparison

Compared to these similar compounds, 6-(Trifluoromethyl)picolinohydrazide is unique due to the presence of the hydrazide functional group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The trifluoromethyl group also enhances its stability and lipophilicity, further distinguishing it from other related compounds .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-1-2-4(12-5)6(14)13-11/h1-3H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXMXMWRXBJKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.